molecular formula C19H15FN2O2S B13377392 N-[[(3-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

N-[[(3-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

Cat. No.: B13377392
M. Wt: 354.4 g/mol
InChI Key: UPIYMPIASCAUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(3-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H15FN2O2S/c20-16-10-7-11-17(14-16)21-19(15-8-3-1-4-9-15)22-25(23,24)18-12-5-2-6-13-18/h1-14H,(H,21,22)

InChI Key

UPIYMPIASCAUAE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC(=CC=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC(=CC=C3)F

Origin of Product

United States

Chemical Reactions Analysis

N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, sulfonamide derivatives are known to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition disrupts the cellular processes, leading to the suppression of tumor growth .

Comparison with Similar Compounds

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